N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide
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Overview
Description
The compound “N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole group is an ethyl chain (two carbon atoms), which is connected to a phenoxybenzamide group. This group consists of a benzene ring attached to an amide group through an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the attachment of the ethyl chain, and the formation of the phenoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems (alternating single and double bonds) in the indole and benzene rings, which could give rise to interesting optical and electronic properties. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and amide groups. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amide group can participate in various reactions, such as hydrolysis and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure and the intermolecular forces at play .Scientific Research Applications
Antiallergic Applications
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide and its derivatives have been explored for their potential in antiallergic applications. For instance, a study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which demonstrated significant antiallergic potency. One of these compounds was found to be remarkably more potent than astemizole, a standard antihistamine, in an ovalbumin-induced histamine release assay, making it a promising candidate for allergy treatment (Menciu et al., 1999).
Anticonvulsant Potential
In the context of neurological disorders, derivatives of this compound have been examined for their anticonvulsant properties. A study focused on the development of quality control methods for promising anticonvulsants synthesized a derivative that showed high anticonvulsive activity compared to a classic drug, indicating its potential in the treatment of seizures (Sych et al., 2018).
Antihypertriglyceridemic Agents
Research has also been conducted on N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which showed significant lipid-lowering effects in hyperlipidemic rats. This suggests potential applications of these compounds in the treatment of hyperlipidemia and related coronary heart diseases (Shahwan et al., 2010).
Antimicrobial and Antiproliferative Activities
Compounds with an indole core, like this compound, have been investigated for their antimicrobial and antiproliferative activities. For example, a study by Salahuddin et al. (2017) synthesized derivatives that showed significant activity against various bacterial strains, demonstrating the potential of these compounds in antimicrobial applications (Salahuddin et al., 2017). Additionally, the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and their evaluation for anti-inflammatory and anti-proliferative activities highlighted the potential of indole-based compounds in cancer therapy (Rapolu et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various physiological processes, including sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
Cox-1 and cox-2, the targets of naproxen, are catalysts of arachidonic acid conversion to prostaglandin g, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
The effects of naproxen, one of its precursors, include analgesic and anti-inflammatory effects due to the inhibition of cox isoenzymes .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(24-14-13-18-16-25-22-12-5-4-11-21(18)22)17-7-6-10-20(15-17)27-19-8-2-1-3-9-19/h1-12,15-16,25H,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRJUQSXZXDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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